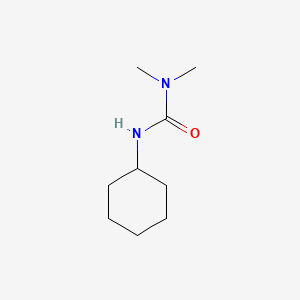
3-Cyclohexyl-1,1-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexyl-1,1-dimethylurea is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
Antipsychotic Medication Development
One of the primary applications of 3-cyclohexyl-1,1-dimethylurea is in the synthesis of the antipsychotic drug Cariprazine. Cariprazine is used for treating schizophrenia and bipolar disorder. The compound serves as a precursor in the preparation of Cariprazine due to its favorable chemical properties, including high yield and purity during synthesis. The process avoids complex deprotection steps, making it efficient for industrial production. Notably, the synthesis method enhances atom economy and reduces waste, which are critical factors in pharmaceutical manufacturing .
Mechanism of Action
Cariprazine acts as a dopamine D3/D2 receptor partial agonist. Its effectiveness in managing symptoms of schizophrenia has been attributed to this mechanism, which modulates dopaminergic activity in the brain .
Environmental Applications
Detection in Water Systems
This compound has been detected in various water samples across Europe, indicating its prevalence as an environmental micropollutant. A study analyzing 445 surface water samples found CDMU concentrations ranging from 1 ng/L to 74 µg/L, with detection frequencies as high as 76% at certain sites . This highlights the compound's significance in environmental monitoring.
Impact on Aquatic Ecosystems
The presence of CDMU in water bodies raises concerns regarding its ecological impact. Research indicates that organic micropollutants like CDMU can affect aquatic organisms, leading to potential bioaccumulation and toxicity . Monitoring these compounds is crucial for assessing water quality and developing strategies for pollution mitigation.
Analytical Chemistry Applications
Water Quality Monitoring
In analytical chemistry, CDMU is utilized as a target compound for evaluating water quality. Its detection helps in assessing the effectiveness of wastewater treatment processes and identifying sources of pollution. Studies have employed high-resolution mass spectrometry (HRMS) to quantify CDMU alongside other micropollutants, providing insights into chemical footprints in aquatic environments .
Data Tables
| Location | Concentration (ng/L) | Detection Frequency (%) |
|---|---|---|
| Site A | 10 | 0.2 |
| Site B | 50 | 76 |
| Site C | 74 | 50 |
Case Studies
Case Study 1: Pharmaceutical Efficacy of Cariprazine
In clinical trials, Cariprazine demonstrated significant efficacy in reducing psychotic symptoms among patients with schizophrenia compared to placebo groups. The use of CDMU in its synthesis contributed to the drug's market availability due to its efficient production methods .
Case Study 2: Environmental Impact Assessment
A comprehensive study on European streams revealed that the presence of CDMU correlates with urban runoff and wastewater discharge. This research emphasizes the need for improved wastewater treatment technologies to mitigate the release of such micropollutants into natural water systems .
属性
CAS 编号 |
31468-12-9 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC 名称 |
3-cyclohexyl-1,1-dimethylurea |
InChI |
InChI=1S/C9H18N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,10,12) |
InChI 键 |
PZWXYRDNQYUIIU-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NC1CCCCC1 |
规范 SMILES |
CN(C)C(=O)NC1CCCCC1 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















